molecular formula C14H15NO3S B352198 4-Naphthalen-2-ylsulfonylmorpholine CAS No. 92248-73-2

4-Naphthalen-2-ylsulfonylmorpholine

Cat. No.: B352198
CAS No.: 92248-73-2
M. Wt: 277.34g/mol
InChI Key: FNADVKJMEUGXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Naphthalen-2-ylsulfonylmorpholine is a sulfonamide derivative featuring a morpholine ring substituted at the 4-position with a naphthalen-2-ylsulfonyl group. Its structure combines the electron-withdrawing sulfonyl moiety with the rigid, planar naphthyl group, which influences its physicochemical properties and reactivity. This compound is of interest in medicinal and materials chemistry due to the morpholine ring’s bioavailability-enhancing properties and the sulfonyl group’s role in hydrogen bonding and target interactions .

Properties

IUPAC Name

4-naphthalen-2-ylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-19(17,15-7-9-18-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNADVKJMEUGXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332832
Record name 4-naphthalen-2-ylsulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

92248-73-2
Record name 4-naphthalen-2-ylsulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Naphthalen-2-ylsulfonylmorpholine typically involves the reaction of morpholine with 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for 4-Naphthalen-2-ylsulfonylmorpholine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 4-Naphthalen-2-ylsulfonylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

4-Naphthalen-2-ylsulfonylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Naphthalen-2-ylsulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

Substituent Variations in Aryl Sulfonylmorpholines

Key Compounds :

  • 4-[(4-Methoxyphenyl)sulfonyl]morpholine (Entry 5, Table 2 in ): Structure: Methoxyphenyl group at the sulfonyl position. Properties: Melting point 109–110°C; synthesized via Grignard reagent (0.51 M in THF) followed by flash chromatography. Applications: Intermediate in organometallic reactions due to its electron-rich aryl group .
  • 4-[(2-Methoxyphenyl)sulfonyl]morpholine (Entry 6, Table 2 in ):

    • Structure : Ortho-methoxy substitution on the phenyl ring.
    • Properties : Lower melting point (85–86°C) compared to the para-substituted analog, likely due to reduced crystallinity from steric hindrance.
    • Applications : Similar synthetic utility but with altered regioselectivity in reactions .
  • 4-[(1,1'-Biphenyl)-4-ylsulfonyl]morpholine (Entry 7, Table 2 in ): Structure: Biphenyl group introduces extended conjugation. Applications: Used in materials science for designing conjugated systems .

Comparison with 4-Naphthalen-2-ylsulfonylmorpholine :

  • Melting Point : Expected to exceed 110°C due to the rigid naphthyl framework, contrasting with the lower melting points of methoxyphenyl derivatives .

Thiomorpholine Derivatives

4-(4-Nitrophenyl)thiomorpholine ():

  • Structure : Thiomorpholine (sulfur atom in the ring) with a nitro-substituted phenyl group.
  • Synthesis: Prepared via nucleophilic aromatic substitution (4-chloronitrobenzene and thiomorpholine in 1-butanol).
  • Reactivity : The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions, unlike the sulfonyl group in the target compound.
  • Applications : Precursor in combinatorial chemistry for nitro-to-amine transformations .

Comparison :

  • Electronic Effects : The sulfonyl group in 4-Naphthalen-2-ylsulfonylmorpholine is a stronger electron-withdrawing group than the nitro group, affecting electronic distribution and binding interactions.
  • Ring Heteroatom : Oxygen in morpholine vs. sulfur in thiomorpholine alters solubility (morpholine is more polar) and metabolic stability .

Morpholine Derivatives with Bioactive Moieties

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one ():

  • Structure: Morpholine linked to a naphthyl-propanone group, analogous to the NSAID Naproxen.
  • Properties : Designed for enhanced biological activity; crystal structure confirms planarity of the naphthyl group.
  • Applications : Explored for anti-inflammatory or analgesic properties .

Comparison :

  • Functional Groups : The ketone linkage in this derivative vs. sulfonamide in the target compound impacts hydrogen-bonding capacity and target selectivity.
  • Bioactivity : Sulfonamides are often protease inhibitors, while ketones may act as enzyme substrates or inhibitors .

Methylsulfonylphenyl Derivatives

4-[2-(Methylsulphonyl)phenyl]morpholine ():

  • Structure : Methylsulfonyl group on a phenyl ring attached to morpholine.
  • Properties : Molecular weight 241.31 g/mol; high purity for R&D applications.
  • Applications : Versatile building block in pharmaceuticals and agrochemicals due to its balanced lipophilicity and stability .

Comparison :

  • Substituent Effects : The methylsulfonyl group is smaller and less hydrophobic than naphthalen-2-ylsulfonyl, leading to differences in solubility and steric interactions.
  • Synthetic Utility : Both compounds serve as intermediates, but the naphthyl group in the target compound may favor π-stacking in drug-receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.